Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Profiling Against Structural Analogs
The target compound exhibits a computed XLogP3 of -0.4 and TPSA of 71.5 Ų, reflecting the absence of lipophilic N-aryl substituents on the pyrrolidinone ring that are present in several close analogs [1]. In contrast, analogs such as 1-(3-bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one and 1-(4-chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one carry halogenated phenyl groups that increase computed logP by approximately 1.5-2.5 units and TPSA by 0-10 Ų (estimated from structural increment analysis; experimental logP/logD values are unavailable) . The lower lipophilicity of the target compound predicts superior aqueous solubility and reduced plasma protein binding relative to halogenated phenyl congeners, though this remains a class-level inference without experimental confirmation.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: -0.4; TPSA: 71.5 Ų (PubChem computed) |
| Comparator Or Baseline | 1-(3-Bromophenyl)- and 1-(4-chlorophenyl)-substituted analogs: estimated XLogP3 +1.0 to +2.5 (no experimental values available); TPSA comparable ±10 Ų |
| Quantified Difference | ΔXLogP3 ≈ 1.4-2.9 units lower for target compound vs. halogenated phenyl analogs (estimated from structural increments) |
| Conditions | Computed properties from PubChem (Cactvs/XLogP3 engines); no experimental logD/logP measurements identified |
Why This Matters
Lower lipophilicity predicts better developability profile (solubility, metabolic stability) for in vitro assay compatibility, though experimental confirmation is required before procurement for specific assay conditions.
- [1] PubChem Compound Summary CID 92066159. Computed physicochemical properties. National Center for Biotechnology Information. View Source
